2-Bromopyrimidine-4-carboxamide
Description
2-Bromopyrimidine-4-carboxamide is a brominated pyrimidine derivative characterized by a bromine atom at the 2-position and a carboxamide group at the 4-position of the heterocyclic ring. Pyrimidines are aromatic six-membered rings with two nitrogen atoms at the 1- and 3-positions, and their derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity. The carboxamide group contributes to hydrogen-bonding interactions, which may influence solubility and target-binding affinity in medicinal chemistry applications.
Properties
IUPAC Name |
2-bromopyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O/c6-5-8-2-1-3(9-5)4(7)10/h1-2H,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTWUUFIDKLNPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303712 | |
| Record name | 2-Bromo-4-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-85-4 | |
| Record name | 2-Bromo-4-pyrimidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-pyrimidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrimidine-4-carboxamide typically involves the bromination of pyrimidine derivatives. One common method is the nucleophilic substitution reaction where pyrimidine is treated with bromine in the presence of a catalyst. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium carbonate (K2CO3), and solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents like toluene or ethanol.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of pyrimidine.
Coupling Products: Complex organic molecules with extended conjugation or functional groups.
Scientific Research Applications
2-Bromopyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromopyrimidine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with nucleic acid synthesis. The bromine atom and carboxamide group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Compounds and Their Properties
Key Observations:
Substituent Position :
- Bromine at the 2-position (in this compound) vs. 5-position (e.g., [50593-92-5]) alters electronic distribution and reactivity. Bromine at the 2-position increases electrophilicity, favoring nucleophilic aromatic substitution .
- Methylthio (CH₃S) groups (e.g., [1126-44-9]) are electron-donating, stabilizing the ring and reducing reactivity compared to electron-withdrawing bromine.
Functional Group Differences :
- Carboxamide (-CONH₂) : Enhances hydrogen-bonding capacity and metabolic stability compared to carboxylic acid (-COOH) derivatives like [1126-44-9], which are more acidic (pKa ~4-5) and prone to ionization in physiological conditions.
- Ester vs. Carboxamide : Methyl ester ([50593-91-4]) increases lipophilicity (logP), favoring membrane permeability, whereas carboxamide balances solubility and binding affinity.
Reactivity and Applications :
- Brominated derivatives (e.g., this compound) are preferred in cross-coupling reactions for drug synthesis, whereas methylthio analogs ([1126-44-9]) are more stable and suited for herbicidal applications .
- Aldehyde-containing derivatives ([1074-68-6]) serve as intermediates in Schiff base formation, a pathway less accessible to carboxamides.
Research Findings and Implications
Synthetic Utility :
- This compound’s bromine atom enables efficient palladium-catalyzed couplings, a feature absent in methylthio or hydroxyl analogs. For instance, Suzuki-Miyaura reactions with arylboronic acids yield biarylpyrimidines, a scaffold common in kinase inhibitors .
Biological Activity :
- Carboxamide derivatives exhibit improved target-binding affinity in kinase assays compared to carboxylic acids, as seen in studies of analogous pyrimidines. The -CONH₂ group mimics ATP’s adenine moiety, enhancing competitive inhibition .
Solubility and Stability :
- Compounds with hydroxyl ([102921-92-6]) or carboxylic acid ([1126-44-9]) groups show higher aqueous solubility but lower blood-brain barrier penetration compared to this compound, which balances hydrophilicity and lipophilicity.
Biological Activity
2-Bromopyrimidine-4-carboxamide is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO. The compound features a bromine atom at the second position and a carboxamide group at the fourth position of the pyrimidine ring, which significantly influences its reactivity and biological interactions.
Enzyme Inhibition : this compound has been shown to inhibit various enzymes, particularly those involved in nucleic acid synthesis. The bromine atom and carboxamide group contribute to its binding affinity, allowing it to interact effectively with target enzymes in biological systems.
Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against drug-resistant bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae, demonstrating significant antibacterial activity .
Biological Applications
Antiviral Properties : Preliminary studies suggest that this compound may have antiviral effects, although detailed mechanisms remain to be fully elucidated. Its structural features make it a candidate for further exploration in antiviral drug development.
Anticancer Potential : Recent investigations have indicated that derivatives of this compound show cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma). The compound's ability to induce apoptosis and cell cycle arrest highlights its potential as a lead compound in anticancer therapy .
Antibacterial Activity Assessment
A study conducted using the agar well diffusion method assessed the antibacterial efficacy of this compound against clinically isolated strains. The results indicated that at a concentration of 50 mg/mL, the compound exhibited a zone of inhibition of 18 mm against Acinetobacter baumannii, outperforming several standard antibiotics .
| Pathogen | Zone of Inhibition (mm) | MBC (mg/mL) | MIC (mg/mL) |
|---|---|---|---|
| Acinetobacter baumannii | 18 | 50 | 25 |
| Klebsiella pneumoniae | 15 | 40 | 20 |
| Staphylococcus aureus | 14 | 30 | 15 |
Anticancer Activity
In vitro studies demonstrated that derivatives of this compound had varying levels of cytotoxicity. Compound 4b was particularly effective against HeLa cells with an IC value comparable to established chemotherapeutics. Flow cytometry analyses revealed that this compound induced significant apoptosis in cancer cells through caspase activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
